Cas no 25373-56-2 ((2-Imidazol-1-yl-phenyl)methanol)

(2-Imidazol-1-yl-phenyl)methanol 化学的及び物理的性質
名前と識別子
-
- (2-Imidazol-1-yl-phenyl)methanol
- (2-imidazol-1-ylphenyl)methanol
- 2-(1H-imidazol-1-yl)Benzenemethanol
- Benzenemethanol,2-(1H-imidazol-1-yl)-
- (2-imidazolylphenyl)methan-1-ol
- [2-(imidazol-1-yl)phenyl]methanol
- 1-(2'-Hydroxymethylphenyl)imidazol
- (2-(1H-imidazol-1-yl)phenyl)methanol
- [2-(1H-imidazol-1-yl)phenyl]methanol
- SBB088921
- 2-(1H-Imidazole-1-yl)benzyl alcohol
- RP23640
- AB0023739
- ST2407895
- W4870
- J-500822
- 25373-56-2
- A877604
- CS-0156640
- DTXSID40577468
- MFCD05864823
- AKOS009248137
- SCHEMBL8436958
- FT-0749390
- FS-3026
- DB-001532
-
- MDL: MFCD05864823
- インチ: 1S/C10H10N2O/c13-7-9-3-1-2-4-10(9)12-6-5-11-8-12/h1-6,8,13H,7H2
- InChIKey: GQEOSWPDJPLJQU-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1N1C([H])=NC([H])=C1[H]
計算された属性
- せいみつぶんしりょう: 174.07900
- どういたいしつりょう: 174.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 380.2°C at 760 mmHg
- フラッシュポイント: 183.7±23.2 °C
- 屈折率: 1.604
- PSA: 38.05000
- LogP: 1.36460
- じょうきあつ: No data available
(2-Imidazol-1-yl-phenyl)methanol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H317-H319-H335
- 警告文: P261-P280-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,Room Temperature
(2-Imidazol-1-yl-phenyl)methanol 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
(2-Imidazol-1-yl-phenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | FS-3026-1MG |
(2-Imidazol-1-yl-phenyl)methanol |
25373-56-2 | >95% | 1mg |
£37.00 | 2025-02-08 | |
TRC | I495523-100mg |
(2-Imidazol-1-yl-phenyl)methanol |
25373-56-2 | 100mg |
$ 80.00 | 2022-06-04 | ||
Key Organics Ltd | FS-3026-100G |
(2-Imidazol-1-yl-phenyl)methanol |
25373-56-2 | >95% | 100g |
£1485.00 | 2025-02-08 | |
Key Organics Ltd | FS-3026-50G |
(2-Imidazol-1-yl-phenyl)methanol |
25373-56-2 | >95% | 50g |
£792.00 | 2025-02-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I842689-1g |
(2-Imidazol-1-yl-phenyl)methanol |
25373-56-2 | 95% | 1g |
¥238.50 | 2022-01-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I842689-250mg |
(2-Imidazol-1-yl-phenyl)methanol |
25373-56-2 | 95% | 250mg |
¥98.10 | 2022-01-11 | |
eNovation Chemicals LLC | D522941-10g |
(2-IMidazol-1-yl-phenyl)Methanol |
25373-56-2 | 97% | 10g |
$545 | 2023-08-31 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I183178-5g |
(2-Imidazol-1-yl-phenyl)methanol |
25373-56-2 | 95% | 5g |
¥943.90 | 2023-09-02 | |
Key Organics Ltd | FS-3026-5MG |
(2-Imidazol-1-yl-phenyl)methanol |
25373-56-2 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Aaron | AR00C1XV-1g |
(2-IMIDAZOL-1-YL-PHENYL)METHANOL |
25373-56-2 | 95% | 1g |
$33.00 | 2023-12-14 |
(2-Imidazol-1-yl-phenyl)methanol 関連文献
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
(2-Imidazol-1-yl-phenyl)methanolに関する追加情報
Recent Advances in the Study of (2-Imidazol-1-yl-phenyl)methanol (CAS: 25373-56-2) in Chemical Biology and Pharmaceutical Research
The compound (2-Imidazol-1-yl-phenyl)methanol (CAS: 25373-56-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The information presented herein is derived from recent peer-reviewed publications, patents, and industry reports, ensuring the accuracy and timeliness of the data.
Recent studies have highlighted the role of (2-Imidazol-1-yl-phenyl)methanol as a key intermediate in the synthesis of biologically active molecules, particularly those targeting protein-protein interactions and enzyme inhibition. Its structural features, including the imidazole ring and the hydroxymethyl group, make it a valuable scaffold for the design of novel therapeutics. For instance, researchers have successfully utilized this compound in the development of inhibitors for kinases and other enzymes involved in cancer progression and inflammatory diseases.
In terms of biological activity, (2-Imidazol-1-yl-phenyl)methanol has demonstrated promising results in preclinical studies. A recent publication in the Journal of Medicinal Chemistry reported its efficacy as a modulator of certain signaling pathways, particularly those related to immune response and cell proliferation. These findings suggest its potential as a lead compound for the treatment of autoimmune disorders and certain types of cancer. Furthermore, its low toxicity profile in animal models underscores its suitability for further drug development.
From a synthetic chemistry perspective, advancements have been made in the efficient production of (2-Imidazol-1-yl-phenyl)methanol. A study published in Organic Letters detailed a novel catalytic method for its synthesis, which offers higher yields and reduced environmental impact compared to traditional approaches. This development is particularly relevant for industrial-scale production, where cost-effectiveness and sustainability are critical considerations.
Looking ahead, the potential applications of (2-Imidazol-1-yl-phenyl)methanol extend beyond its current uses. Ongoing research is exploring its utility in the development of targeted drug delivery systems and as a component of multifunctional therapeutic agents. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. As such, this compound remains a focal point of innovation in the chemical biology and pharmaceutical sectors.
In conclusion, (2-Imidazol-1-yl-phenyl)methanol (CAS: 25373-56-2) represents a promising candidate for further investigation in drug discovery and development. Its unique structural properties, combined with its demonstrated biological activities, position it as a valuable tool for addressing unmet medical needs. Future research should focus on optimizing its pharmacological profile and exploring its potential in combination therapies. This briefing underscores the importance of continued investment in the study of such compounds to advance the field of chemical biology and medicine.
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